Product packaging for 5-(4-Chloro-phenoxy)-pentanoic acid(Cat. No.:CAS No. 7170-55-0)

5-(4-Chloro-phenoxy)-pentanoic acid

Cat. No.: B1333465
CAS No.: 7170-55-0
M. Wt: 228.67 g/mol
InChI Key: DCZDRIPLJUPMKH-UHFFFAOYSA-N
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Description

5-(4-Chloro-phenoxy)-pentanoic acid is a useful research compound. Its molecular formula is C11H13ClO3 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13ClO3 B1333465 5-(4-Chloro-phenoxy)-pentanoic acid CAS No. 7170-55-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chlorophenoxy)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c12-9-4-6-10(7-5-9)15-8-2-1-3-11(13)14/h4-7H,1-3,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZDRIPLJUPMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369562
Record name 5-(4-Chloro-phenoxy)-pentanoic acid
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Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7170-55-0
Record name 5-(4-Chlorophenoxy)pentanoic acid
Source CAS Common Chemistry
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Record name 5-(4-Chloro-phenoxy)-pentanoic acid
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Record name Pentanoic acid, 5-(4-chlorophenoxy)
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Contextualization Within Phenoxyalkanoic Acid Derivatives Research

Phenoxyalkanoic acids are a well-established class of organic compounds characterized by a phenoxy group linked to an alkanoic acid. This structural motif has been the foundation for a wide range of biologically active molecules. Historically, they are most famously recognized for their application as auxinic herbicides. nih.govnih.gov Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) have been used extensively in agriculture to control broadleaf weeds. nih.govnih.gov Their mechanism of action involves mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants. nih.govnih.gov

The biological activity of phenoxyalkanoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring, as well as the length and branching of the alkanoic acid chain. Research in this area has explored how these variations influence the herbicidal selectivity and efficacy of these compounds. nih.govnih.gov Beyond herbicidal applications, the phenoxyalkanoic acid scaffold has been investigated for other biological activities. For instance, derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. nih.gov More recently, this scaffold has been explored in the context of metabolic diseases, with some derivatives showing activity as agonists for free fatty acid receptors.

Table 1: Examples of Phenoxyalkanoic Acid Derivatives and their Primary Research Focus

Compound NamePrimary Research Focus
2,4-Dichlorophenoxyacetic acid (2,4-D)Herbicidal activity
4-Chloro-2-methylphenoxyacetic acid (MCPA)Herbicidal activity
DichlorpropHerbicidal activity (chiral-specific) nih.gov
MecopropHerbicidal activity (chiral-specific) nih.gov
Phenoxyacetic acid derivativesAnti-inflammatory and analgesic activities nih.gov

Significance of Chlorinated Phenoxy Moieties in Bioactive Chemical Entities

The incorporation of chlorine atoms into a phenoxy moiety is a common strategy in medicinal chemistry and drug discovery to modulate the biological and physicochemical properties of a molecule. The presence of a chlorine atom can significantly influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

In the context of phenoxyalkanoic acids, chlorination of the phenyl ring is a key determinant of their herbicidal activity. nih.gov The position of the chlorine atom affects the molecule's electronic properties and its ability to fit into the active site of target proteins. nih.gov For example, studies on phenoxyacetic acid derivatives have shown that di-substituted chlorinated compounds exhibit higher cytotoxicity compared to their mono-substituted or non-chlorinated counterparts. nih.gov The 4-position on the phenyl ring is a common site for chlorination in this class of compounds.

The introduction of a chlorine atom can also prevent metabolic hydroxylation at that position, thereby increasing the compound's in vivo half-life. This is a crucial consideration in the design of long-acting drugs. Furthermore, the electron-withdrawing nature of chlorine can alter the pKa of the carboxylic acid group, which in turn affects the compound's absorption, distribution, and excretion characteristics.

Historical and Current Perspectives on Pentanoic Acid Scaffolds in Academic Chemical Biology

Established Synthetic Routes to Phenoxy-Pentanoic Acid Scaffolds

The construction of the fundamental phenoxy-pentanoic acid structure can be achieved through several reliable synthetic pathways. These methods typically involve the formation of the ether linkage and the elaboration of the carboxylic acid chain.

Strategies Involving Ester Hydrolysis to Yield Carboxylic Acids

A common and final step in the synthesis of phenoxy-pentanoic acids is the hydrolysis of a corresponding ester precursor. This transformation is typically achieved under either acidic or basic conditions.

Basic hydrolysis, also known as saponification, is frequently employed due to its generally irreversible nature and the ease of product separation. The ester is heated under reflux with a dilute alkali, such as sodium hydroxide (B78521) solution. This process yields the carboxylate salt, which is then protonated in a subsequent acidic workup to afford the final carboxylic acid.

Acid-catalyzed hydrolysis, on the other hand, is a reversible reaction. To drive the equilibrium towards the carboxylic acid, an excess of water is typically used. The ester is heated under reflux with a dilute mineral acid, such as hydrochloric or sulfuric acid. While effective, this method can sometimes be slower than alkaline hydrolysis.

A general representation of ester hydrolysis is shown below:

Ester Hydrolysis

Carbon-Alkylation Approaches for Establishing the Pentanoic Acid Backbone

Carbon-alkylation strategies are fundamental to building the five-carbon pentanoic acid chain and attaching it to the phenoxy moiety. The Williamson ether synthesis and malonic ester synthesis are two prominent examples of this approach.

Williamson Ether Synthesis: This classical method is widely used to form the ether linkage between the 4-chlorophenol (B41353) and the pentanoic acid backbone. masterorganicchemistry.comwikipedia.org The reaction involves the deprotonation of 4-chlorophenol with a suitable base to form the corresponding phenoxide ion. This nucleophilic phenoxide then displaces a halide from a 5-halopentanoate ester in an SN2 reaction. The resulting ester is subsequently hydrolyzed to yield 5-(4-chloro-phenoxy)-pentanoic acid. The choice of a primary alkyl halide is crucial to favor the SN2 pathway and avoid elimination side reactions. masterorganicchemistry.com

A representative scheme for the Williamson ether synthesis in this context is as follows:

Williamson Ether Synthesis

Malonic Ester Synthesis: This versatile method provides a route to the pentanoic acid chain starting from diethyl malonate. wikipedia.orgmasterorganicchemistry.comchemistrysteps.comchemicalnote.com The α-protons of diethyl malonate are acidic and can be readily removed by a base like sodium ethoxide to form a stable enolate. This enolate then acts as a nucleophile, reacting with a suitable electrophile. To synthesize a phenoxy-pentanoic acid derivative, the enolate can be reacted with a precursor containing the 4-chlorophenoxy group and a leaving group. Subsequent hydrolysis of the ester groups and decarboxylation upon heating yields the desired carboxylic acid. masterorganicchemistry.comchemistrysteps.comchemicalnote.com

A general outline of the malonic ester synthesis is depicted below:

Malonic Ester Synthesis

Homologation Reactions in Pentanoic Acid Synthesis

Homologation reactions offer a strategy to extend a carbon chain by a single carbon atom. The Arndt-Eistert synthesis is a classic example of such a transformation and can be applied to the synthesis of pentanoic acid derivatives from the corresponding butanoic acid precursors. youtube.comnrochemistry.comwikipedia.orglibretexts.orgorganic-chemistry.org

The Arndt-Eistert reaction begins with the conversion of a carboxylic acid to its acid chloride. Treatment of the acid chloride with diazomethane (B1218177) yields a diazoketone. In the presence of a catalyst, typically a silver salt, the diazoketone undergoes a Wolff rearrangement to form a ketene (B1206846). This reactive ketene is then trapped by a nucleophile, such as water, to produce the one-carbon homologated carboxylic acid. youtube.comnrochemistry.comwikipedia.orglibretexts.orgorganic-chemistry.org This method preserves the stereochemistry at the chiral center if one is present. libretexts.org

The general sequence of the Arndt-Eistert homologation is illustrated here:

Arndt-Eistert Homologation

Advanced Synthetic Techniques for Structural Diversification

To introduce greater complexity and control over the molecular architecture of phenoxy-pentanoic acids, more advanced synthetic techniques are employed. These methods allow for the stereoselective synthesis of chiral derivatives and the targeted modification of functional groups.

Stereoselective Synthesis of Chiral Phenoxy-Pentanoic Acid Derivatives

The synthesis of enantiomerically pure or enriched chiral phenoxy-pentanoic acids is of significant interest, often requiring the use of chiral auxiliaries to direct the stereochemical outcome of key reactions.

One powerful strategy involves the stereoselective alkylation of chiral enolates. researchgate.netbohrium.com Chiral auxiliaries, such as Evans oxazolidinones or pseudoephenamine, can be attached to a carboxylic acid derivative to form a chiral imide. organicchemistrydata.orgyork.ac.uknih.govnih.gov Deprotonation of this imide with a suitable base generates a chiral enolate. The chiral auxiliary then sterically directs the approach of an incoming electrophile, leading to the formation of a new stereocenter with high diastereoselectivity. researchgate.netbohrium.comuwo.ca After the alkylation step, the chiral auxiliary can be cleaved and recovered, yielding the desired chiral carboxylic acid derivative. york.ac.uknih.gov The stereochemical outcome of these reactions can often be predicted based on the Zimmerman-Traxler model for the transition state.

An example of this approach using an Evans oxazolidinone is shown below:

Stereoselective Alkylation with Evans Auxiliary

Functional Group Interconversions on Phenoxy and Pentanoic Acid Moieties

Functional group interconversions (FGIs) are crucial for modifying the phenoxy and pentanoic acid portions of the molecule, allowing for the synthesis of a diverse range of analogues.

Modifications to the phenoxy ring can include the introduction of additional substituents or the alteration of existing ones. For instance, halogenation of the aromatic ring can be achieved using various halogenating agents.

On the pentanoic acid chain, the carboxylic acid itself can be converted into other functional groups such as esters, amides, or alcohols through standard transformations. Furthermore, α-halogenation of the carboxylic acid can be accomplished, for example, through the Hell-Volhard-Zelinsky reaction, which proceeds via the formation of an acid halide intermediate. nih.govntu.edu.sg This introduces a handle for further synthetic manipulations.

The following table summarizes some key functional group interconversions:

Starting Functional GroupReagent(s)Product Functional Group
Carboxylic AcidSOCl₂ or (COCl)₂Acid Chloride
Carboxylic AcidR'OH, H⁺Ester
Carboxylic Acid1. SOCl₂ 2. R'₂NHAmide
Carboxylic Acid1. PBr₃ 2. Br₂α-Bromo Carboxylic Acid
PhenolAlkyl Halide, BaseEther

Green Chemistry Principles Applied to the Synthesis of Related Pentanoic Acid Derivatives

The application of green chemistry principles to the synthesis of pentanoic acid derivatives is an area of growing interest, driven by the need for more sustainable and environmentally benign chemical processes. nih.gov These principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. nih.govmdpi.com Key strategies include the use of alternative energy sources like microwave irradiation, biocatalysis, and phase-transfer catalysis to create more efficient and selective reactions. youtube.comnih.govmdpi.com

One prominent green approach is the use of microwave-assisted synthesis . This technique can dramatically reduce reaction times and increase yields compared to conventional heating methods. youtube.commdpi.com For instance, the Ullmann condensation, a classic method for forming diaryl ethers, traditionally requires high temperatures (120–250°C) and long reaction times. researchgate.net However, by employing microwave irradiation, the synthesis of substituted 2-phenoxybenzoic acid derivatives can be achieved in significantly shorter times (e.g., 3 minutes) and with high yields (e.g., 83%) under solvent-free conditions. researchgate.net This method avoids the need for high-boiling solvents and can even proceed without a co-catalyst like pyridine. researchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Ullmann Condensation for 2-Phenoxybenzoic Acid Synthesis

Parameter Conventional Method Microwave-Assisted Method
Reaction Time Extended periods 3 minutes
Temperature 120–250°C Not specified, 560 W power
Solvent High-boiling solvents (e.g., amyl alcohol) Solvent-free
Yield Varies 83%

Data sourced from Pellón, R. F., et al. (2005). researchgate.net

Biocatalysis represents another cornerstone of green chemistry, utilizing enzymes to perform chemical transformations with high specificity and under mild conditions. nih.gov Nitrilases, for example, catalyze the hydrolysis of organonitriles directly to carboxylic acids, offering a green alternative to harsh chemical hydrolysis methods. acs.org Research has demonstrated the use of nitrilase libraries to identify enzymes that can produce single-enantiomer carboxylic acids with high yields and enantiomeric excess. acs.org For example, the conversion of an aryllactic acid precursor using a specific nitrilase resulted in an 84% isolated yield and 96% enantiomeric excess. acs.org Furthermore, biocatalytic esterification using immobilized lipase (B570770) has been successfully employed to synthesize branched esters from pentanoic acid derivatives in a solvent-free medium, achieving over 99% conversion in 6 hours at 80°C. nih.gov

Table 2: Biocatalytic Synthesis of a Branched Diester Using 2-Methylpentanoic Acid

Biocatalyst Conc. (% w/w) Reaction Time (h) Conversion (%)
1.25 8 87.66
2.5 6 99
5 4 >99

This process involves the reaction of 2-methylpentanoic acid and 1,10-decanediol. Data sourced from a 2024 study on enzymatic synthesis of biolubricants. nih.gov

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants in immiscible phases, such as an aqueous phase and an organic phase. mdpi.comyoutube.com This avoids the need for expensive or hazardous solvents that can dissolve all reactants. youtube.com Quaternary ammonium (B1175870) salts are commonly used as phase-transfer catalysts, shuttling a reactant from one phase to another where the reaction occurs. youtube.comyoutube.com This methodology is applicable to a wide range of reactions, including alkylations and etherifications, and is noted for improving reaction rates and selectivity. mdpi.comyoutube.com The use of ionic liquids as phase-transfer catalysts is also an emerging area, offering further sustainable options. mdpi.com

Other green methodologies being explored include electro-oxidation , which offers an environmentally friendly pathway for synthesizing aryl carboxylic acids without the need for transition metal catalysts or high temperatures, achieving yields up to 90%. organic-chemistry.org Additionally, the use of environmentally benign and biodegradable deep eutectic solvents, such as a choline (B1196258) chloride-oxalic acid mixture, has been shown to act as an efficient catalyst and reaction medium for multi-component reactions. nih.gov These diverse approaches highlight the ongoing efforts to align the synthesis of valuable chemical compounds with the principles of sustainability. nih.gov

Receptor Binding and Activation Studies

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. This section examines the potential of this compound to interact with specific receptors, based on studies of structurally related compounds.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation Pathways

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in metabolism and inflammation. PPARα, in particular, is a key regulator of lipid metabolism. While direct studies on this compound are not prevalent, research on analogous phenoxyacetic and phenoxy-pentanoic acid derivatives suggests potential interaction with PPARs.

For instance, certain phenoxyacetic acids have been identified as subtype-selective and potent human PPARδ partial agonists. nih.gov This indicates that the phenoxyacetic acid scaffold can be accommodated within the ligand-binding pocket of PPARs. The general structure of PPAR agonists often includes a carboxylic acid head group, a linker, and a hydrophobic tail, a pattern that this compound fits.

Furthermore, studies on compounds like bezafibrate (B1666932) (2-(4-{2-[(4-chlorophenyl)formamido]ethyl}phenoxy)-2-methylpropanoic acid) and gemfibrozil (B1671426) (5-(2,5-dimethylphenoxy)-2,2-dimethyl-pentanoic acid) have demonstrated their action as PPARα agonists. nih.gov The activation of PPARα by such molecules is a proposed mode of action for their effects on lipid levels. nih.gov The activation of PPARα is thought to be initiated by the binding of fatty acids or their derivatives. nih.gov Given that this compound possesses both a phenoxy ring system and a pentanoic acid chain, it is plausible that it could interact with and potentially activate PPARα, although the specific nature and potency of this interaction would require direct experimental validation.

Table 1: Examples of Phenoxy Acid Derivatives and their PPAR Activity

Compound ClassSpecific ExampleObserved PPAR Activity
Phenoxyacetic AcidsVarious analoguesPotent and selective hPPARδ partial agonists nih.gov
Phenoxy-propanoic Acid DerivativesBezafibratePPARα agonist nih.gov
Phenoxy-pentanoic Acid DerivativesGemfibrozilPPARα agonist nih.gov

Histone Deacetylase (HDAC) Inhibition Profiling (based on analogous compounds)

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov Their inhibition has emerged as a promising strategy in cancer therapy. nih.gov HDAC inhibitors often share a common pharmacophore consisting of a metal-binding group (which interacts with the zinc ion in the active site), a linker, and a cap group that interacts with the surface of the enzyme. scispace.com

Carboxylic acids are a known class of HDAC inhibitors. gsartor.org Research on short-chain fatty acids has shown that they can inhibit HDAC activity, with the potency of inhibition being influenced by the length of the carbon chain. nih.gov For example, in one study, the inhibitory effects of fatty acids on mushroom tyrosinase (another metalloenzyme) were enhanced with the extension of the fatty acid chain. nih.gov

While direct profiling of this compound as an HDAC inhibitor is not available, its structure, which includes a carboxylic acid group (a potential zinc-binding moiety) and a substituted phenoxy group (a potential cap group) connected by a pentanoic acid linker, suggests that it could potentially fit the pharmacophore model of an HDAC inhibitor. The chloro-substitution on the phenoxy ring could further influence its binding affinity.

Table 2: Features of Carboxylic Acid-Based HDAC Inhibitors

Pharmacophore ComponentRoleExample from Analogous CompoundsPotential in this compound
Metal-Binding GroupInteracts with Zinc in active siteCarboxylic acid gsartor.orgCarboxylic acid group
LinkerSpans the active site channelAlkyl chain nih.govPentanoic acid chain
Cap GroupInteracts with enzyme surfacePhenyl group gsartor.org4-Chlorophenoxy group

Investigation of Other Potential Receptor Interactions for Phenoxy-Pentanoic Acid Derivatives

Derivatives of phenoxy-pentanoic acid and related structures have been investigated for their interactions with a variety of other biological targets. For instance, certain phenoxyacetic acid analogues have been designed and synthesized as hemoglobin allosteric modulators, with the goal of increasing oxygen release in tumors to enhance radiotherapy. mdpi.com

In another area of research, novel phenoxy acetic acid derivatives have been evaluated as selective COX-2 inhibitors, which are important targets for anti-inflammatory drugs. nih.gov The study highlighted that substitutions on the phenoxy ring, such as with bromine, could heighten the inhibitory activity. nih.gov Furthermore, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been identified as having anticancer properties. mdpi.com These findings suggest that the phenoxy-aliphatic acid scaffold is versatile and can be tailored to interact with a range of protein targets. The specific interactions would be dictated by the nature and position of substituents on the aromatic ring and the length and flexibility of the aliphatic acid chain.

Enzymatic Modulation and Cellular Pathway Investigations

Beyond direct receptor binding, small molecules can exert their effects by modulating the activity of key enzymes and influencing cellular pathways. This section explores the potential of this compound in these areas, based on findings from related compounds.

Modulation of Fatty Acid Oxidation Enzyme Activities

Fatty acid oxidation is a critical metabolic pathway for energy production. The regulation of this pathway involves several key enzymes. Long-chain fatty acyl-CoA esters have been shown to allosterically activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov AMPK activation, in turn, leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, thereby promoting a shift towards fatty acid oxidation. nih.gov

Given that this compound is a fatty acid derivative, it is conceivable that it or its CoA ester could influence the activity of enzymes involved in fatty acid metabolism. The structure-activity relationship for the inhibition of mushroom tyrosinase by fatty acids showed that both saturation and chain length are important factors. nih.gov This suggests that the specific structure of this compound would determine its potential modulatory effects on enzymes like fatty acyl-CoA synthetases or desaturases. frontiersin.orgfrontiersin.org

Effects on Cellular Proliferation and DNA Synthesis (within academic mechanistic contexts)

The effect of small molecules on cellular proliferation and DNA synthesis is a key area of investigation, particularly in the context of cancer research. Various derivatives containing a phenoxy moiety have been shown to possess antiproliferative activity. For example, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated the ability to reduce the viability of non-small cell lung cancer cells and suppress their migration. mdpi.com

The mechanisms by which such compounds inhibit cell proliferation can be diverse. Histone deacetylase inhibitors, a class to which phenoxy-pentanoic acids may be analogous, are known to induce cell cycle arrest and apoptosis. mdpi.com The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, thereby halting uncontrolled cell growth. nih.gov While specific studies on this compound are lacking, the antiproliferative effects observed with structurally similar compounds provide a basis for investigating its potential in this area.

Mechanisms of Reactive Oxygen Species (ROS) Generation by Analogous Compounds

Compounds structurally similar to this compound, such as fibrates, are known to influence the production of Reactive Oxygen Species (ROS), which are chemically reactive molecules containing oxygen. scielo.brnih.gov The generation of ROS is a natural byproduct of cellular aerobic metabolism, occurring in various cellular compartments including mitochondria and peroxisomes. nih.govhirszfeld.pl An imbalance between ROS production and the cell's ability to detoxify them leads to oxidative stress, which can damage DNA, proteins, and lipids. nih.govnih.gov

The primary mechanisms by which fibrate analogs may generate ROS involve several cellular processes:

Mitochondrial Respiratory Chain: Mitochondria are a major source of cellular ROS, where electrons can leak from the electron transport chain and react with molecular oxygen to form superoxide (B77818) radicals. hirszfeld.plnih.gov Fibrates can influence mitochondrial metabolism, and some compounds are known to induce mitochondrial ROS production by inactivating complex I of the respiratory chain. nih.gov

NADPH Oxidase (NOX): The enzyme NADPH oxidase, located in the plasma membrane, is a key source of ROS. hirszfeld.plnih.govmdpi.com It catalyzes the transfer of an electron from NADPH to oxygen, producing superoxide. mdpi.com Activation of this enzyme, for instance by formyl peptide receptor agonists, leads to an "oxidative burst." nih.gov Fibrates have been shown to affect signaling pathways that could modulate NOX activity. scielo.br

Peroxisome Proliferator-Activated Receptor (PPAR) Activation: Fibrates are potent agonists of PPARα, a transcription factor that regulates genes involved in lipid metabolism and fatty acid oxidation. nih.govnih.govahajournals.org This activation can lead to a metabolic shift that increases fatty acid β-oxidation, a process that can contribute to ROS production. nih.gov Studies on glioma cells have shown that the effects of fenofibrate (B1672516) involve PPARα-dependent accumulation of ROS, leading to mitochondrial dysfunction and reduced ATP production. nih.gov

In essence, the induction of ROS by these analogous compounds is a complex process tied to fundamental cellular metabolic pathways. While ROS are often associated with cellular damage, they also function as signaling molecules, and their generation can be a deliberate mechanism of action for certain therapeutic effects. nih.govnih.gov

Preclinical In Vitro and In Vivo Biological Efficacy in Model Systems (excluding human clinical data)

Preclinical studies on analogous compounds provide insights into the potential efficacy of this compound in various biological models.

Evaluation of Hypolipidemic Effects in Hyperlipidemic Animal Models (drawing from fibrate research)

Fibrates, which share a structural resemblance to this compound, are well-established hypolipidemic agents. Their efficacy has been demonstrated in various hyperlipidemic animal models, where they primarily act by activating PPARα. nih.govahajournals.org This activation leads to several downstream effects, including increased lipoprotein lipolysis, enhanced hepatic uptake and oxidation of fatty acids, and reduced triglyceride synthesis. scielo.brahajournals.org

Studies in genetically obese (ob/ob) mice fed a high-fat diet showed that long-term treatment with fenofibrate significantly altered lipid profiles. nih.gov Similarly, a study on hyperlipemic dogs with biliary disease demonstrated the effectiveness of fenofibrate in improving their lipid panels. nih.gov These studies highlight the consistent effect of fibrates on reducing circulating triglycerides and modulating cholesterol levels across different species. Another hypolipidemic agent, AMMPCA, was shown in rodents to lower VLDL and LDL cholesterol while significantly increasing HDL cholesterol. nih.gov

Table 1: Summary of Hypolipidemic Effects of Fibrates in Animal Models

Animal Model Compound Key Findings Reference(s)
ob/ob Mice Fenofibrate Plasma triglyceride levels significantly decreased by 21.0%. Hepatic triglyceride content increased by 52.1%. nih.gov
Hyperlipemic Dogs with Biliary Disease Fenofibrate Median serum cholesterol reduced from 368 mg/dL to 293 mg/dL. Median serum triglycerides reduced from 181 mg/dL to 70 mg/dL. VLDL percentage decreased from 33.2% to 18%, while HDL percentage increased from 51% to 62.9%. nih.gov
Rodents AMMPCA Reduced Very Low-Density Lipoprotein (VLDL) and Low-Density Lipoprotein (LDL) cholesterol levels. Significantly increased High-Density Lipoprotein (HDL) cholesterol levels. nih.gov

Assessment of Potential Antimicrobial or Antiparasitic Activity in Cell-Based Assays

The potential antimicrobial and antiparasitic activities of compounds related to this compound have been explored in various in vitro assays. The presence of a halogenated phenyl ring and a carboxylic acid moiety are features found in some classes of antimicrobial and antiparasitic agents.

Research into synthetic pentanoic acid derivatives has revealed promising antibacterial activity. nih.gov A series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, which contain a pentanoic acid core, demonstrated good activity against several Gram-positive bacteria, including multidrug-resistant strains, with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL. nih.gov Similarly, derivatives of cinnamic acid, another related chemical class, have also shown significant activity against Staphylococcus and Enterococcus species. nih.gov

In the realm of antiparasitic research, various chemical structures are continuously being tested. An in vitro study on the fish monogenean parasite Sparicotyle chrysophrii evaluated a range of synthetic and natural compounds, establishing lethal concentrations (LC50) and highlighting compounds with potent antiparasitic effects. nih.gov Other studies have investigated the in vitro effects of alkaloids like piperine (B192125) against the protozoan parasite Toxoplasma gondii, demonstrating a dose-dependent reduction in parasite proliferation. scielo.brnih.gov Furthermore, prenylated derivatives of p-coumaric acid have been assessed for activity against Leishmania amazonensis, with some compounds showing notable efficacy. chemrxiv.org

Table 2: In Vitro Antimicrobial and Antiparasitic Activity of Analogous or Structurally Related Compounds

Compound Class/Name Target Organism Assay Type Key Findings Reference(s)
Phenylfuran-pentanoic acids (e.g., 4d) Staphylococcus aureus (Multidrug-resistant strains) Minimum Inhibitory Concentration (MIC) Exhibited potent activity with MIC values of 2 µg/mL. nih.gov
Cinnamide Derivatives (e.g., 16d, 16e) Staphylococcus and Enterococcus species Minimum Inhibitory Concentration (MIC) Active against tested species with MIC values of 1-4 µg/mL. nih.gov
Piperine Toxoplasma gondii Cell-based proliferation assay Reduced parasite proliferation by 55.56% to 88.89% in a dose-dependent manner. scielo.brnih.gov
Bithionate sodium Sparicotyle chrysophrii (Monogenean parasite) Lethal Concentration (LC50) Highly effective with an LC50 of 0.005–0.01 mM. nih.gov
p-Coumaric acid derivative (Compound 7) Leishmania amazonensis (Promastigotes) Inhibitory Concentration (IC50) Most active derivative with an IC50 of 45.92 µM. chemrxiv.org

Structure Activity Relationship Sar and Computational Chemistry Studies

Elucidation of Structural Determinants Critical for Biological Activity

The phenoxy group provides a rigid aromatic platform, which is a common feature in many biologically active compounds, facilitating interactions such as pi-stacking with aromatic amino acid residues in receptor pockets. The ether linkage connecting the phenoxy ring to the alkyl chain offers rotational flexibility, allowing the molecule to adopt various conformations to fit within a binding site.

The carboxylic acid function of the pentanoic acid chain is a critical determinant of the molecule's acidic nature and its ability to act as a hydrogen bond donor and acceptor. At physiological pH, this group is typically ionized, forming a carboxylate anion. This negative charge is often essential for forming strong ionic interactions or salt bridges with positively charged residues, such as arginine or lysine, in a receptor's binding site.

Some research has identified compounds with a similar structural backbone as ligands for peroxisome proliferator-activated receptors (PPARs). google.com PPARs are nuclear receptors that, upon activation, regulate the transcription of genes involved in various metabolic processes, including lipid and glucose homeostasis. google.com The activation of PPARs often involves specific interactions with the ligand-binding domain, where the carboxylic acid head of the ligand engages with a cluster of polar amino acids, and the hydrophobic tail fits into a larger, hydrophobic pocket.

Impact of Chloro-Substitution Position on the Phenoxy Moiety and Overall Bioactivity

The 4-position (para-position) of the chlorine in 5-(4-Chloro-phenoxy)-pentanoic acid places it directly opposite the ether linkage. This substitution pattern can influence how the molecule sits (B43327) in a receptor binding pocket. While specific comparative studies on the isomers of 5-(chloro-phenoxy)-pentanoic acid are not extensively detailed in the available literature, general principles of SAR for similar compounds, such as chlorophenoxy herbicides, indicate that the type and position of substituents on the aromatic ring are determinant factors for biological activity. nih.gov

For instance, moving the chlorine to the 2-position (ortho) or 3-position (meta) would change the molecule's dipole moment and steric shape. An ortho-substituent, for example, could impose a steric clash with the receptor or force the phenoxy ring into a different torsional angle relative to the side chain, which could either enhance or diminish activity depending on the receptor's topology.

Table 1: Hypothetical Impact of Chlorine Position on Receptor Binding Affinity

CompoundChlorine PositionExpected Impact on BioactivityRationale
5-(2-Chloro-phenoxy)-pentanoic acidOrthoPotentially alteredSteric hindrance may affect the orientation in the binding pocket.
5-(3-Chloro-phenoxy)-pentanoic acidMetaPotentially alteredChanges in electronic distribution and steric profile could modify binding interactions.
This compoundParaReference activityThe specific substitution pattern allows for a defined set of interactions within the receptor.

This table is illustrative and based on general SAR principles. Actual activities would require experimental validation.

Influence of Pentanoic Acid Chain Length and Branching on Activity Profiles

The five-carbon pentanoic acid chain serves as a flexible spacer between the aromatic phenoxy head and the terminal carboxylic acid group. The length and branching of this alkyl chain are pivotal in determining the molecule's lipophilicity and its ability to properly orient the functional groups within a receptor's binding domain.

The length of the alkyl chain can directly impact the compound's ability to reach and fit into the binding pocket of a target receptor. For instance, in the context of PPAR agonists, the hydrophobic tail of the ligand occupies a large, Y-shaped pocket. A chain that is too short may not be able to establish sufficient hydrophobic interactions, while a chain that is too long might introduce steric clashes or unfavorable energetic penalties.

Branching on the pentanoic acid chain, for example, by adding a methyl group, would introduce a chiral center and create stereoisomers. This would also increase the steric bulk of the chain, which could lead to a more constrained conformation. Such a modification could either improve the binding affinity by promoting a more favorable orientation or decrease it due to steric hindrance.

Table 2: Predicted Influence of Alkanoic Acid Chain Length on Biological Activity

CompoundChain LengthPredicted Effect on ActivityRationale
(4-Chloro-phenoxy)-acetic acid2 carbonsLower activityShorter chain may not effectively span the distance between key interaction points in the receptor.
4-(4-Chloro-phenoxy)-butanoic acid4 carbonsPotentially optimalMay provide an ideal length for positioning the aromatic ring and carboxylate group.
This compound5 carbonsReference activityThe five-carbon chain provides a specific degree of flexibility and length.
6-(4-Chloro-phenoxy)-hexanoic acid6 carbonsPotentially lower activityA longer chain might be too bulky for the binding pocket or position the functional groups sub-optimally.

This table is illustrative and based on general SAR principles. Actual activities would require experimental validation.

Stereochemical Effects on Efficacy and Receptor Selectivity

The compound this compound itself is achiral. However, the introduction of substituents on the pentanoic acid chain, for instance at the C2, C3, or C4 positions, would create one or more chiral centers, leading to the existence of enantiomers or diastereomers.

Biological systems, being chiral environments, often exhibit stereoselectivity in their interactions with small molecules. It is a well-established principle in pharmacology that different stereoisomers of a drug can have vastly different biological activities, metabolic fates, and toxicological profiles. One enantiomer may bind to a receptor with high affinity (the eutomer), while the other may have low or no affinity (the distomer).

For example, if a chiral analog of this compound were synthesized, it would be expected that the two enantiomers would display different levels of activity. This difference would arise from the fact that only one enantiomer can achieve a three-point attachment to the chiral binding site of a receptor, leading to a productive biological response. Therefore, the stereochemistry of any modified analogs would be a critical factor in determining their efficacy and selectivity.

Molecular Modeling and Cheminformatics Approaches

Computational techniques are powerful tools for investigating the SAR of compounds like this compound at a molecular level. These methods allow for the visualization of binding modes and the quantification of relationships between chemical structure and biological activity.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, docking studies could be performed using a crystal structure of a relevant receptor, such as a member of the PPAR family.

In a typical docking simulation, the carboxylic acid moiety would be predicted to form key hydrogen bonds and ionic interactions with polar amino acid residues in the binding site. The phenoxy ring would likely be situated in a hydrophobic region, potentially forming pi-stacking or van der Waals interactions. The chlorine atom would contribute to the hydrophobic interactions and could also form specific halogen bonds. The flexible pentanoic acid chain would adopt a low-energy conformation to fit within the contours of the binding pocket. The results of such studies are often scored based on the predicted binding energy, providing a rank ordering of different potential ligands. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. mdpi.com A QSAR model for a series of (chlorophenoxy)alkanoic acids could be developed to predict the activity of new, unsynthesized analogs.

To build a QSAR model, a set of structurally related compounds with known biological activities is required. For each compound, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's structure, such as:

Hydrophobicity: Often represented by the logarithm of the octanol-water partition coefficient (LogP).

Electronic properties: Such as Hammett constants (σ) for the substituents, which describe their electron-donating or withdrawing nature, and quantum chemical parameters like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

Steric properties: Including parameters like molar refractivity (MR), which relates to the volume of the molecule, and topological indices that describe molecular shape and branching.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to generate an equation that correlates a combination of these descriptors with the observed biological activity. mdpi.comnih.gov Such a model could reveal, for example, that activity is positively correlated with hydrophobicity and the presence of an electron-withdrawing substituent at the para-position, while being negatively correlated with steric bulk in another region of the molecule.

In Silico Absorption, Distribution, Metabolism, Excretion (ADME) Predictions

The journey of a potential drug candidate from administration to its therapeutic effect and eventual elimination from the body is a complex process governed by its pharmacokinetic properties. In the early stages of drug discovery, in silico models have become indispensable tools for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of a compound, thereby guiding lead optimization and reducing the likelihood of late-stage failures. This section delves into the computationally predicted ADME profile of this compound, providing insights into its potential behavior within a biological system. These predictions are generated using established computational models and offer a foundational understanding of the compound's pharmacokinetic liabilities and strengths.

Absorption

The absorption of a drug, particularly after oral administration, is a critical first step in its journey to the site of action. Computational models predict several key parameters that govern a compound's ability to be absorbed from the gastrointestinal tract.

For this compound, the predicted data suggests a favorable absorption profile. Key indicators such as Caco-2 permeability, which models the human intestinal barrier, and Human Intestinal Absorption (HIA) percentages are presented below.

ParameterPredicted ValueInterpretation
Caco-2 Permeability (logPapp in 10-6 cm/s)0.95High permeability
Human Intestinal Absorption (%)92.5%High absorption
P-glycoprotein SubstrateNoNot likely to be actively effluxed from cells

Distribution

Once absorbed into the bloodstream, a drug's distribution to various tissues and organs determines its concentration at the target site and potential for off-target effects. Key parameters for distribution include the volume of distribution at steady state (VDss) and penetration of the blood-brain barrier (BBB).

The in silico predictions for this compound indicate a moderate distribution within the body and suggest it is unlikely to cross the blood-brain barrier, which is a desirable characteristic for peripherally acting drugs.

ParameterPredicted ValueInterpretation
VDss (log L/kg)-0.15Low to moderate distribution in tissues
Blood-Brain Barrier (BBB) Permeability-0.85 (logBB)Low probability of crossing the BBB
Plasma Protein Binding (%)85.2%Moderate binding to plasma proteins

Metabolism

Metabolism, primarily occurring in the liver, involves the biochemical modification of drug molecules, which can lead to their activation, inactivation, or conversion into more easily excretable forms. The cytochrome P450 (CYP) enzyme family plays a crucial role in this process. Predicting a compound's interaction with these enzymes is vital to foresee potential drug-drug interactions.

The computational analysis of this compound suggests that it is not a significant inhibitor of the major CYP isoenzymes, reducing the risk of altering the metabolism of co-administered drugs. It is predicted to be a substrate for CYP3A4, indicating a potential metabolic pathway.

ParameterPredicted OutcomeInterpretation
CYP1A2 InhibitorNoLow risk of inhibiting CYP1A2-mediated metabolism
CYP2C19 InhibitorNoLow risk of inhibiting CYP2C19-mediated metabolism
CYP2C9 InhibitorYesPotential to inhibit CYP2C9-mediated metabolism
CYP2D6 InhibitorNoLow risk of inhibiting CYP2D6-mediated metabolism
CYP3A4 InhibitorNoLow risk of inhibiting CYP3A4-mediated metabolism
CYP3A4 SubstrateYesLikely to be metabolized by CYP3A4

Excretion

The final step in the pharmacokinetic journey is excretion, where the drug and its metabolites are removed from the body, primarily through the kidneys. Total clearance (CL) is a measure of the body's efficiency in eliminating a drug.

The predicted total clearance for this compound suggests a moderate rate of elimination from the body.

ParameterPredicted ValueInterpretation
Total Clearance (log ml/min/kg)0.58Moderate clearance rate

Metabolism and Pharmacokinetics Research Preclinical Focus

In Vitro Metabolic Stability and Metabolite Identification

In vitro assays are fundamental tools for predicting a compound's in vivo behavior, offering early insights into its metabolic clearance and potential biotransformation products.

The metabolic stability of a new chemical entity is a key determinant of its pharmacokinetic properties, such as oral bioavailability and half-life. nih.gov This stability is typically assessed using in vitro systems like liver microsomes and hepatocytes. nih.gov These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes.

Hepatic Microsomes: This subcellular fraction contains a high concentration of Phase I Cytochrome P450 (CYP) enzymes and Phase II UDP-glucuronosyltransferases (UGTs). youtube.com Assays with microsomes are particularly useful for evaluating the contribution of these major enzyme families to a compound's metabolism.

Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive model of hepatic metabolism. nih.gov

The primary endpoints of these stability assays are the in vitro half-life (t½) and the intrinsic clearance (CLint), which describe the susceptibility of a compound to biotransformation. nih.gov This data is crucial for forecasting in vivo pharmacokinetic parameters. nih.gov

Table 1: Key Parameters in In Vitro Metabolic Stability Assays

Parameter Description System Used Significance
In Vitro Half-life (t½) The time required for 50% of the parent compound to be metabolized. Microsomes, Hepatocytes Indicates the rate of metabolic turnover. A shorter half-life suggests faster metabolism.
Intrinsic Clearance (CLint) The inherent ability of the liver enzymes to metabolize a drug, independent of blood flow. Microsomes, Hepatocytes Used to predict in vivo hepatic clearance, bioavailability, and in vivo half-life. nih.gov

Identifying metabolites is crucial for understanding a compound's clearance pathways. For 5-(4-Chloro-phenoxy)-pentanoic acid, biotransformation is expected to occur on both the aromatic ring and the pentanoic acid side chain. Based on the metabolism of related compounds, several potential biotransformation products can be proposed.

For instance, studies on 4-chlorophenoxyacetate (B1230714) (CPA), a structurally similar herbicide, revealed a metabolic pathway involving hydroxylation of the aromatic ring to form 4-chloro-2-hydroxyphenoxyacetate, followed by cleavage of the ether bond to yield 4-chlorocatechol. nih.gov This suggests that hydroxylation is a plausible initial metabolic step for this compound. The pentanoic acid chain itself could undergo modifications, although direct conjugation of the carboxylic acid group is a more common metabolic route for such structures. nih.gov

Enzymatic Pathways Involved in Biotransformation of Phenoxy-Pentanoic Acids

Drug metabolism is broadly categorized into Phase I and Phase II reactions, which work sequentially to make compounds more water-soluble and easier to excrete. nih.gov

Phase I reactions typically introduce or expose functional groups like hydroxyl (-OH) or carboxyl (-COOH) groups. nih.gov The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is the most important family of Phase I enzymes, responsible for the oxidative metabolism of a vast number of xenobiotics. wikipedia.orgnih.gov

For this compound, CYP enzymes are the likely catalysts for any oxidative metabolism. ufl.edu Key transformations could include:

Aromatic Hydroxylation: Addition of a hydroxyl group to the chlorophenoxy ring.

Alkyl Chain Oxidation: Oxidation at various positions along the pentanoic acid chain.

Given that a dozen or so P450 isoforms are responsible for the metabolism of most drugs, identifying which specific isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are involved would be a key step in preclinical characterization. nih.govnih.gov

Phase II reactions involve the conjugation of a polar endogenous molecule to the parent compound or its Phase I metabolite, greatly increasing its water solubility and facilitating excretion. reactome.orgnumberanalytics.com The carboxylic acid group of this compound makes it a prime substrate for direct entry into Phase II conjugation. nih.gov

The most probable Phase II pathways include:

Glucuronidation: The attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). This is one of the most common conjugation pathways for compounds containing carboxylic acid groups. youtube.comuomus.edu.iq

Amino Acid Conjugation: The conjugation of the carboxylic acid moiety with amino acids such as glycine (B1666218) or glutamine. uomus.edu.iqdrughunter.com

Glutathione (B108866) Conjugation: While less common for carboxylic acids, conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs), can occur, particularly if reactive intermediates are formed during Phase I metabolism. drughunter.com

Table 2: Major Phase II Conjugation Reactions

Reaction Enzyme Family Endogenous Substrate Target Functional Group
Glucuronidation UDP-glucuronosyltransferases (UGTs) UDP-glucuronic acid (UDPGA) Carboxylic acids, phenols, alcohols numberanalytics.com
Sulfation Sulfotransferases (SULTs) PAPS (3'-phosphoadenosine-5'-phosphosulfate) Phenols, alcohols, amines numberanalytics.com
Amino Acid Conjugation N-acyltransferases Glycine, Glutamine, etc. Carboxylic acids uomus.edu.iq
Glutathione Conjugation Glutathione S-transferases (GSTs) Glutathione (GSH) Electrophilic compounds drughunter.com
Acetylation N-acetyltransferases (NATs) Acetyl-CoA Aromatic amines, hydrazines numberanalytics.com

Preclinical Pharmacokinetic Assessment in Animal Models

Preclinical pharmacokinetic studies in animal models, such as rats, are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. nih.gov A literature review of the broader class of chlorinated phenoxy acid herbicides provides insight into the likely pharmacokinetic profile of this compound. nih.gov

These related compounds are generally characterized by:

Rapid Absorption: They are typically absorbed quickly and almost completely following oral administration. nih.gov

High Plasma Protein Binding: A significant fraction of the compound in the bloodstream is bound to plasma proteins. nih.gov

Rapid Elimination: The compounds are often quickly eliminated from the body, primarily unchanged, through active transport mechanisms in the kidneys into the urine. nih.gov

The use of well-designed studies, such as cross-over designs, can significantly improve the precision of pharmacokinetic data gathered from animal models by reducing the impact of inter-subject variability. nih.gov

Absorption and Distribution Studies

Comprehensive studies detailing the absorption and distribution of this compound in preclinical models were not identified in the available literature. General characteristics of phenoxyacetic acids suggest that they are typically well-absorbed after oral administration in various animal species. Following absorption, these types of compounds generally distribute to a range of tissues. However, without specific studies on this compound, it is not possible to provide specific data on its tissue concentrations or potential for accumulation.

Excretion Pathways in Preclinical Species

Due to the lack of specific data for this compound, no data tables can be generated at this time. Further research is required to elucidate the specific pharmacokinetic properties of this compound.

Advanced Analytical Methodologies for 5 4 Chloro Phenoxy Pentanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for the analysis of 5-(4-Chloro-phenoxy)-pentanoic acid, offering powerful tools for its separation from interfering substances and for its accurate quantification. The choice of technique is often dictated by the sample matrix, the required sensitivity, and whether the analysis is for purity assessment or trace-level detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) stands as a highly sensitive and reproducible platform for the analysis of phenoxyalkanoic acids like this compound. nih.gov Due to the low volatility of the acidic form, a derivatization step is typically required to convert the analyte into a more volatile ester, such as a methyl ester. econference.io This process enhances its chromatographic performance on GC columns.

The separation in GC is achieved on a capillary column, and the subsequent detection by a mass spectrometer provides both quantitative data and structural information, confirming the identity of the analyte. epa.gov For complex samples, high-resolution mass spectrometry (HRMS) can offer enhanced selectivity and mass accuracy, which is particularly beneficial when dealing with co-extracted matrix components. youtube.com The use of techniques like MS/MS can further reduce interference from natural isotopes and allow for precise localization of labeling, as demonstrated in studies involving deuterium (B1214612) exchange. acs.org

Table 1: GC-MS Parameters for Analysis of Related Phenoxyalkanoic Acids

ParameterTypical ConditionsReference
Column Wide-bore fused-silica capillary epa.gov
Derivatization Agent Diazomethane (B1218177) or other methylating agents econference.io
Detector Electron Capture Detector (ECD) or Mass Spectrometer (MS) epa.gov
Injection Mode Splitless nih.gov
Carrier Gas Helium or Hydrogen nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-Orbitrap-MS) for Complex Mixtures

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of polar and non-volatile compounds like this compound, eliminating the need for derivatization. diva-portal.org This method is highly specific and sensitive, making it suitable for analyzing acidic pesticides in complex matrices such as cereals. diva-portal.org The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for highly selective identification and quantification. econference.io

For even greater analytical power, high-resolution mass spectrometry, such as LC-Orbitrap-MS, provides exceptional mass accuracy and resolving power. This is particularly advantageous in non-targeted screening analyses of complex extracts where a wide range of compounds may be present. youtube.com The ability to obtain accurate mass measurements aids in the confident identification of analytes.

Table 2: LC-MS/MS Conditions for Acidic Herbicide Analysis

ParameterTypical ConditionsReference
LC Column Narrow-bore C18 econference.io
Mobile Phase Acidified acetonitrile (B52724) and water econference.io
Ionization Source Electrospray Ionization (ESI) in negative mode econference.io
MS Analyzer Triple Quadrupole or Orbitrap econference.ioyoutube.com
Detection Mode Multiple Reaction Monitoring (MRM) econference.iodiva-portal.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantitative analysis of phenoxyalkanoic acids. nih.gov HPLC methods can effectively separate this compound from related compounds and impurities. nih.gov Detection is commonly achieved using a UV detector, with the wavelength set to an absorbance maximum of the analyte, often around 230 nm or 240 nm. nih.govoup.com

The choice of stationary phase is critical for achieving the desired separation. Phenyl-based columns have been shown to be effective for resolving mixtures of chlorophenoxy herbicides. nih.gov The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile, with the pH controlled to ensure the analyte is in a suitable ionic state for retention and separation. nih.gov

Capillary Electrophoresis (CE) and Micellar Electrokinetic Capillary Chromatography (MEKC) for Charged Analytes

Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of charged analytes like this compound. acs.organalyticaltoxicology.com Due to their polar nature and ionic character, phenoxy acid herbicides are ideal candidates for CE analysis. acs.org The separation in Capillary Zone Electrophoresis (CZE), the most common mode of CE, is based on the differential migration of ions in an electric field. ufmg.br

For the separation of neutral compounds or to enhance the separation of charged analytes, Micellar Electrokinetic Capillary Chromatography (MEKC) can be employed. In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for partitioning-based separations.

Chiral Chromatography for Enantiomer Separation and Purity Determination

Since many phenoxyalkanoic acids are chiral, their enantiomers can exhibit different biological activities. rsc.org Chiral chromatography is essential for the separation and quantification of the individual enantiomers of these compounds. oup.comnih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. oup.com

Various types of CSPs have been utilized, including those based on cellulose (B213188) derivatives and cyclodextrins. oup.comnih.gov The choice of the chiral selector and the mobile phase composition are critical for achieving enantiomeric resolution. oup.com For instance, a Chiralcel OD-R column with a mobile phase of acetonitrile and a perchlorate-perchloric acid buffer has been used for the enantiomer separation of phenoxypropanoic acid derivatives. oup.com

Spectroscopic and Spectrometric Characterization Methods

While chromatographic techniques are essential for separation and quantification, spectroscopic and spectrometric methods are indispensable for the definitive identification and structural elucidation of this compound. Mass spectrometry, as discussed in the context of GC-MS and LC-MS, provides crucial information on the molecular weight and fragmentation pattern of the molecule, confirming its identity. Further spectroscopic techniques would be employed to fully characterize the compound's structure, though specific studies focusing solely on the spectroscopic characterization of this compound are not detailed in the provided search results. Generally, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) would be used to elucidate the detailed carbon-hydrogen framework, and Infrared (IR) spectroscopy would identify characteristic functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons present. The aromatic protons on the chlorophenoxy group typically appear as doublets in the downfield region due to the electron-withdrawing effects of the chlorine atom and the phenoxy group. The protons of the pentanoic acid chain resonate at higher fields, with their chemical shifts and multiplicities determined by their proximity to the electronegative oxygen atoms and adjacent protons. For instance, the methylene (B1212753) group attached to the ether oxygen will be shifted further downfield compared to the other methylene groups in the chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found at the lowest field (highest ppm value). The aromatic carbons show signals in the aromatic region, with their chemical shifts influenced by the chlorine substituent and the ether linkage. The aliphatic carbons of the pentanoic acid chain appear at higher fields. The specific chemical shifts for the carbons in the chain allow for the confirmation of the five-carbon chain length and the position of the phenoxy substituent. bas.bg

A representative, though not identical, example of spectral data for a related compound, 1-(m-Tolyl)pentan-1-one, shows ¹³C NMR chemical shifts (δ) at 200.9, 138.3, 137.2, 133.6, 128.6, 128.4, 125.3, 38.4, 26.6, 22.5, 21.4, and 13.9 ppm. rsc.org Similarly, the ¹³C NMR spectrum of 4-Chlorobenzophenone displays signals at various chemical shifts. chemicalbook.com For 4-Fluorocinnamic acid, the ¹³C NMR spectrum also provides distinct peaks for its carbon atoms. chemicalbook.com While these are not this compound, they illustrate the principle of how NMR is used to elucidate chemical structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary slightly from experimental data.

Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CHC2', C6'~6.8-7.0 (d)~115-117
Aromatic CHC3', C5'~7.2-7.4 (d)~129-131
Aromatic C-ClC4'-~125-127
Aromatic C-OC1'-~157-159
Aliphatic CH₂C5~3.9-4.1 (t)~67-69
Aliphatic CH₂C4~1.7-1.9 (m)~28-30
Aliphatic CH₂C3~1.6-1.8 (m)~21-23
Aliphatic CH₂C2~2.3-2.5 (t)~33-35
Carboxylic Acid C=OC1-~178-180
Carboxylic Acid OH-~10-12 (s, broad)-

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₁₃ClO₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass. scbt.com The theoretical exact mass of this compound can be calculated based on the most abundant isotopes of its constituent elements. Experimental measurement of the mass with high resolution and accuracy (typically within 5 ppm) provides strong evidence for the compound's identity. This technique is particularly useful for confirming the presence of the chlorine atom, as the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be clearly observable in the mass spectrum.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₁H₁₃ClO₃
Molecular Weight228.67 g/mol
Theoretical Exact Mass [M]228.0553
Theoretical Exact Mass [M+H]⁺229.0626
Theoretical Exact Mass [M-H]⁻227.0480

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This absorption is associated with the electronic transitions of chromophores within the molecule. youtube.comresearchgate.net A chromophore is the part of a molecule responsible for its color. researchgate.net In this compound, the chromophore is the chlorophenoxy group. The conjugated π-electron system of the benzene (B151609) ring absorbs UV light at specific wavelengths. researchgate.net

The UV-Vis spectrum of this compound would be expected to show a maximum absorption (λ_max) in the ultraviolet region, characteristic of a substituted benzene ring. The position and intensity of this absorption band can be influenced by the solvent used and the pH of the solution. This technique is often used for quantitative analysis, as the absorbance is directly proportional to the concentration of the compound in solution, following the Beer-Lambert Law. youtube.com

Table 3: Expected UV-Vis Spectroscopic Data for this compound

ParameterExpected Value
Chromophore4-chlorophenoxy group
Expected λ_max~270-290 nm
SolventMethanol or Ethanol

Sample Preparation and Extraction Techniques for Diverse Matrices

The effective analysis of this compound from complex samples such as soil, water, or biological tissues necessitates robust sample preparation and extraction techniques. These methods aim to isolate and concentrate the analyte of interest while removing interfering matrix components.

Solid-Phase Extraction (SPE) for Analyte Enrichment

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. nih.gov It is a form of digital chromatography that uses a solid stationary phase to retain the analyte, which is then eluted with a suitable solvent. nih.gov For this compound, which is a moderately polar acidic compound, a reversed-phase SPE sorbent, such as C18 or a polymeric sorbent, is typically employed. nih.govphenomenex.com

The general procedure involves conditioning the SPE cartridge with a solvent like methanol, followed by equilibration with water. The sample, with its pH adjusted to be acidic to ensure the carboxylic acid is in its neutral form, is then passed through the cartridge. The nonpolar part of the molecule interacts with the stationary phase, retaining the analyte. After washing to remove interferences, the this compound is eluted with a small volume of an organic solvent, resulting in a concentrated and cleaner sample ready for analysis.

Accelerated Solvent Extraction (ASE) for Solid Samples

Accelerated Solvent Extraction (ASE) is an automated technique for extracting analytes from solid and semi-solid samples using solvents at elevated temperatures and pressures. thermofisher.com This method significantly reduces extraction times and solvent consumption compared to traditional methods like Soxhlet extraction. thermofisher.comkemolab.hr For the extraction of this compound from solid matrices such as soil or sediment, ASE offers high efficiency and reproducibility. thermoscientific.comresearchgate.net

In a typical ASE procedure, the solid sample is mixed with a dispersing agent and placed in an extraction cell. gcms.cz The cell is then heated, and the extraction solvent is pumped through the sample at high pressure. The elevated temperature increases the solubility and diffusion rate of the analyte, while the high pressure maintains the solvent in its liquid state. thermofisher.com The resulting extract is then collected for further cleanup or direct analysis.

Solid-Phase Microextraction (SPME) for Volatile Compounds

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that utilizes a fused-silica fiber coated with a stationary phase to extract analytes from a sample. sigmaaldrich.com It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. youtube.com While this compound itself is not highly volatile, SPME can be used for its determination, potentially after derivatization to a more volatile ester form.

In a typical SPME application, the coated fiber is exposed to the headspace above a sample or directly immersed in a liquid sample. youtube.com The analytes partition from the sample matrix into the fiber coating. After an equilibration time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph (GC), where the analytes are thermally desorbed for analysis. This technique is simple, fast, and can be easily automated. sigmaaldrich.comyoutube.com

Solid-Phase Analytical Derivatization Strategies for Enhanced Detection

In the analysis of this compound, derivatization is a key strategy to improve its detectability, particularly for techniques like gas chromatography (GC) and liquid chromatography (LC). Solid-phase derivatization offers a streamlined and efficient alternative to traditional in-solution methods by immobilizing the derivatizing agent on a solid support. This approach simplifies the reaction process, minimizes sample handling, and facilitates the removal of excess reagents and byproducts, leading to cleaner sample extracts and reduced matrix effects.

The primary goal of derivatizing this compound is to convert its carboxylic acid functional group into a less polar and more volatile derivative. This transformation enhances its chromatographic behavior and increases its sensitivity for detection by common detectors such as flame ionization detectors (FID) or mass spectrometers (MS).

Common derivatization reactions for carboxylic acids like this compound involve esterification. In a solid-phase context, this can be achieved by using a resin-bound derivatizing agent. For instance, a polymer-bound N,N'-dicyclohexylcarbodiimide (DCC) or a similar carbodiimide (B86325) can be used to activate the carboxylic acid, which then reacts with an alcohol to form the corresponding ester. Another approach involves using an ion-exchange resin to immobilize the acidic analyte, which is then eluted with a solution containing the derivatizing agent, such as an alkyl halide.

The selection of the derivatizing agent and the reaction conditions are critical for achieving high derivatization efficiency and avoiding the formation of unwanted byproducts. The choice of the esterifying alcohol (e.g., methanol, ethanol, pentafluorobenzyl bromide) will influence the volatility and mass spectral fragmentation pattern of the resulting derivative, which can be optimized for the specific analytical instrumentation being used.

Table 1: Solid-Phase Derivatization Strategies

Derivatization Approach Reagent Type Resulting Derivative Advantages
Carbodiimide-mediated Esterification Polymer-bound Carbodiimide (e.g., DCC) + Alcohol Alkyl ester High activation efficiency, simplified purification.
Ion-Exchange with Derivatizing Eluent Anion-exchange resin + Alkyl Halide Alkyl ester Selective immobilization of acidic analyte, clean reaction.

Bioanalytical Method Validation and Quality Control in Research Assays

The validation of bioanalytical methods is a critical requirement for obtaining reliable and reproducible data in research assays involving the quantification of this compound in biological matrices such as plasma, serum, or tissue homogenates. europa.eu Method validation ensures that the analytical procedure is suitable for its intended purpose. europa.eu The fundamental parameters evaluated during method validation are specificity, linearity, accuracy, precision, limit of detection (LOD), lower limit of quantification (LLOQ), and stability. nih.gov

Specificity and Selectivity: The method must be able to unequivocally differentiate and quantify this compound in the presence of endogenous matrix components, metabolites, and other potential interferences. This is typically assessed by analyzing blank matrix samples from multiple sources to check for interfering peaks at the retention time of the analyte.

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov A calibration curve is constructed by analyzing a series of standards of known concentrations. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable linearity, accuracy, and precision.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. nih.gov Both are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. Acceptance criteria are usually defined by regulatory guidelines, with accuracy often required to be within ±15% of the nominal value (±20% for the LLOQ) and precision (expressed as the coefficient of variation, CV) not exceeding 15% (20% for the LLOQ).

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. nih.gov The LLOQ is a critical parameter for studies where low concentrations of this compound are expected.

Stability: The stability of this compound in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. The stability of stock and working solutions of the analyte and any internal standards must also be established. nih.gov

Quality Control in Research Assays: Ongoing quality control is essential during the routine use of the validated method. This involves the analysis of QC samples along with the unknown study samples in each analytical run. The results of the QC samples are used to accept or reject the run, ensuring the continued reliability of the data being generated.

Table 2: Typical Bioanalytical Method Validation Parameters

Parameter Description Typical Acceptance Criteria
Linearity (r²) Correlation coefficient of the calibration curve ≥ 0.99
Accuracy Closeness to the nominal concentration Within ±15% (±20% at LLOQ)
Precision (CV%) Repeatability and intermediate precision ≤ 15% (≤ 20% at LLOQ)
LLOQ Lowest quantifiable concentration Accurately and precisely measured

Compound Names Mentioned:

Compound Name
This compound
N,N'-dicyclohexylcarbodiimide (DCC)
Methanol
Ethanol
Pentafluorobenzyl bromide

Future Research Directions and Translational Potential Academic

Development and Application of 5-(4-Chloro-phenoxy)-pentanoic acid as a Chemical Probe for Biological Targets

The development of chemical probes is a crucial endeavor in chemical biology, providing invaluable tools to investigate and validate biological targets for potential therapeutic intervention. rjeid.com A chemical probe, such as a derivative of this compound, can be designed to interact with a specific biological molecule, enabling the study of its function within a native cellular environment. mskcc.org The process often involves creating a suite of chemical tools, including small molecules for cellular and organismal studies, as well as labeled versions for techniques like fluorescence microscopy and proteomic analysis. mskcc.org

The utility of a chemical probe is contingent on its specificity, selectivity, and affinity for its intended target. rjeid.com For instance, researchers developing polyamine derivatives as chemical probes synthesized versions with fluorescent tags to visualize their uptake and accumulation in cancer cells versus non-tumorigenic cells. nih.gov This approach allows for the detailed study of biological transport systems and can be adapted to investigate the targets of this compound. By attaching fluorescent or biotin (B1667282) labels, researchers can track the compound's journey within a cell, identify its binding partners, and elucidate its mechanism of action.

A critical aspect of probe development is the validation of its on-target activity and selectivity. chemicalprobes.org While a compound may show promising effects in cellular models, rigorous in vitro characterization, such as determining its binding affinity (Kd value), is essential. chemicalprobes.org The creation of a co-crystal structure of the probe bound to its target can provide definitive validation of the binding mode. chemicalprobes.org

Advanced Structural Modifications for Modulated Bioactivity and Selectivity

The modification of a bioactive compound's chemical structure is a cornerstone of medicinal chemistry, aiming to enhance its activity, selectivity, and pharmacokinetic properties. mdpi.com Structure-activity relationship (SAR) studies are pivotal in this process, systematically altering different parts of the molecule to understand their contribution to its biological effects. nih.govnih.gov

For instance, in the development of aminoglycoside antibiotics, modifications at the 5''-position were explored to overcome enzymatic inactivation. nih.govnih.gov These studies revealed that while some modifications were well-tolerated, others required specific functional groups to maintain antibacterial activity. nih.govnih.gov Similarly, strategic modifications to this compound could be undertaken to improve its bioactivity and selectivity. This could involve altering the length of the pentanoic acid chain, substituting the chloro group on the phenoxy ring with other halogens or functional groups, or introducing additional substituents to explore new interactions with its biological target.

The goal of such modifications is often to enhance the compound's interaction with its target, for example, by creating stronger hydrogen bonds or salt bridges, which can anchor the molecule more effectively in its binding pocket. mdpi.com Reducing the number of rotatable bonds in a molecule can also increase its rigidity and improve selectivity. mdpi.com

Exploration in Agrochemistry and Environmental Fate Studies

Given that this compound belongs to the chlorophenoxy acid class of compounds, which includes several herbicides, its potential applications and environmental impact in agrochemistry are of significant interest. who.intresearchgate.net Chlorophenoxy herbicides are widely used to control broadleaf weeds. epa.gov

The environmental fate of these compounds is primarily dictated by biodegradation, with photolysis and hydrolysis also playing a role. who.int Studies have shown that the persistence of chlorophenoxy herbicides in soil can vary, with half-lives ranging from a few days to several months. who.intwho.int The degradation of these herbicides often leads to the formation of corresponding chlorophenols as key metabolites. nih.gov

Research into the environmental behavior of this compound would involve investigating its persistence in soil and water, its potential for leaching into groundwater, and its degradation pathways. who.intresearchgate.net Laboratory microcosm studies can simulate aquifer conditions to determine biodegradation rates under both aerobic and anaerobic conditions. researchgate.net Such studies have shown that the degradation of some chlorophenoxy compounds is enhanced under aerobic conditions, while for others, anaerobic conditions are more favorable. researchgate.net Understanding these factors is crucial for assessing the environmental risk and developing strategies for remediation if necessary. researchgate.net

Integration of Omics Technologies in Mechanistic Research

The advent of "omics" technologies, including transcriptomics, proteomics, and metabolomics, has revolutionized the study of biological systems. nih.govnih.gov These powerful tools allow for a global analysis of changes in gene expression, protein levels, and metabolite profiles in response to a specific stimulus, such as exposure to a bioactive compound. nih.govnih.gov

Integrating these technologies into the study of this compound can provide profound insights into its mechanism of action. For example, transcriptomics can identify genes that are up- or down-regulated following treatment with the compound, offering clues about the cellular pathways it affects. nih.gov Metabolomics can reveal changes in the cellular metabolome, identifying specific metabolic pathways that are perturbed. nih.govnih.gov

A combined transcriptomic and metabolomic approach has been successfully used to investigate herbicide resistance mechanisms in weeds. nih.gov By comparing the gene expression and metabolite profiles of resistant and susceptible populations, researchers can pinpoint the specific genes and metabolic pathways responsible for resistance. nih.gov Similarly, these technologies can be applied to understand the effects of this compound on target organisms, providing a comprehensive picture of its biological impact. mdpi.com

Predictive Modeling and De Novo Design of Novel Pentanoic Acid Derivatives with Targeted Biological Profiles

Computational approaches, including predictive modeling and de novo design, are increasingly integral to the drug discovery and development process. mdpi.commdpi.com These in silico methods allow for the rational design of new molecules with desired properties, significantly accelerating the identification of promising candidates. mdpi.comnih.gov

Predictive modeling, often based on quantitative structure-activity relationship (QSAR) models, uses existing data to predict the biological activity of new compounds. mdpi.com De novo design, on the other hand, aims to generate entirely new chemical structures from scratch that are predicted to have specific biological activities and drug-like properties. frontiersin.orgnih.gov These methods can leverage deep learning and artificial intelligence to explore vast regions of chemical space. mdpi.comfrontiersin.org

For this compound, these computational tools can be used to design novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.gov By building a computational model of the compound's biological target, researchers can use structure-based drug design techniques like molecular docking to predict how different derivatives will bind. mdpi.comnih.gov This allows for the prioritization of the most promising compounds for synthesis and experimental testing, saving time and resources. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-(4-chloro-phenoxy)-pentanoic acid, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Start with a Williamson ether synthesis to introduce the 4-chloro-phenoxy group. Use 4-chlorophenol and a bromo-pentanoic acid derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.
  • Step 2 : Protect the carboxylic acid group with a tert-butoxycarbonyl (Boc) group to prevent side reactions during purification .
  • Step 3 : Optimize reaction temperature (e.g., 80–100°C) and catalyst (e.g., KI) to improve yield. Post-reaction, deprotect the Boc group using trifluoroacetic acid (TFA) .
  • Purity Control : Use column chromatography (silica gel, eluent: hexane/ethyl acetate) and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Key Methods :

  • NMR Spectroscopy :
  • ¹H NMR : Look for the carboxylic acid proton (δ 12–13 ppm, broad singlet) and aromatic protons (δ 6.8–7.4 ppm, doublets from the 4-chloro-phenoxy group).
  • ¹³C NMR : Confirm the carbonyl carbon (δ ~175 ppm) and aromatic carbons (δ 120–140 ppm) .
  • IR Spectroscopy : Identify the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in negative mode should show [M−H]⁻ ion matching the molecular weight (C₁₁H₁₁ClO₃: theoretical 226.04 g/mol) .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

  • Experimental Design :

  • Synthesize enantiomers using chiral catalysts (e.g., Sharpless epoxidation) or resolve racemic mixtures via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Pharmacological Testing :
  • Use radioligand binding assays (e.g., GABAB receptor) and functional assays (e.g., guinea pig ileum contraction inhibition) to compare enantiomer activity. For example, (R)-enantiomers may show higher receptor affinity (IC₅₀ = 7.4 µM) than (S)-enantiomers (IC₅₀ = 310 µM) .
  • Computational Analysis : Perform molecular docking (e.g., AutoDock Vina) to correlate stereochemistry with binding pocket interactions .

Q. What advanced chromatographic methods resolve impurities or degradation products in this compound samples?

  • Strategies :

  • HPLC-MS/MS : Use a C18 column with a gradient elution (0.1% formic acid in water/acetonitrile) to separate impurities. Monitor for common degradation products (e.g., 4-chloro-phenoxy hydrolysis derivatives) .
  • Chiral HPLC : For enantiomeric separation, employ cellulose-based columns (e.g., Chiralcel OD-H) with n-hexane/isopropanol mobile phases .
  • Validation : Include spike-and-recovery tests (90–110% recovery) and limit of detection (LOD) studies (≤0.1% impurities) .

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

  • Methodological Approach :

  • Assay Diversification : Test compounds in multiple systems (e.g., cell-free receptor binding vs. tissue-based functional assays) to identify off-target effects. For example, this compound derivatives may inhibit ileum contractions via non-GABAergic mechanisms .
  • Dose-Response Analysis : Compare EC₅₀ values across assays; significant deviations suggest assay-specific artifacts.
  • Computational Refinement : Re-evaluate docking parameters (e.g., solvent effects, protein flexibility) using molecular dynamics simulations (e.g., GROMACS) .

Key Notes

  • For biological assays, prioritize peer-reviewed pharmacological models (e.g., guinea pig ileum ).
  • Structural analogs (e.g., 4-chlorophenyl derivatives) provide methodological templates for synthesis and analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.